molecular formula C26H31BrN2O4 B12021015 5-(3-bromophenyl)-4-[(4-butoxy-3-methylphenyl)carbonyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

5-(3-bromophenyl)-4-[(4-butoxy-3-methylphenyl)carbonyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12021015
M. Wt: 515.4 g/mol
InChI Key: KXKPFLVJYGCDGJ-ZNTNEXAZSA-N
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Description

5-(3-BROMOPHENYL)-4-(4-BUTOXY-3-METHYLBENZOYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a pyrrolidone core, which is often found in bioactive molecules, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-BROMOPHENYL)-4-(4-BUTOXY-3-METHYLBENZOYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrolidone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolidone ring.

    Introduction of the Bromophenyl Group: This can be achieved through a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Attachment of the Butoxy-Methylbenzoyl Group: This step may involve Friedel-Crafts acylation using butoxy-methylbenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Incorporation of the Dimethylaminoethyl Group: This can be done through nucleophilic substitution reactions using dimethylaminoethyl chloride or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Drug Development: Due to its structural features, it may be explored for potential pharmacological activities.

    Biochemical Studies: It can be used in studies involving enzyme interactions and inhibition.

Medicine

    Therapeutic Agents: Potential use in the development of new drugs targeting specific diseases.

    Diagnostic Tools: It may be used in the development of diagnostic assays.

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties.

    Chemical Manufacturing: It can be used as a precursor in the production of other chemicals.

Mechanism of Action

The mechanism of action of 5-(3-BROMOPHENYL)-4-(4-BUTOXY-3-METHYLBENZOYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-BROMOPHENYL)-4-(4-METHOXY-3-METHYLBENZOYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE
  • 5-(3-CHLOROPHENYL)-4-(4-BUTOXY-3-METHYLBENZOYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE

Uniqueness

The uniqueness of 5-(3-BROMOPHENYL)-4-(4-BUTOXY-3-METHYLBENZOYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group, butoxy-methylbenzoyl moiety, and dimethylaminoethyl side chain make it a versatile compound for various applications.

Properties

Molecular Formula

C26H31BrN2O4

Molecular Weight

515.4 g/mol

IUPAC Name

(4E)-5-(3-bromophenyl)-4-[(4-butoxy-3-methylphenyl)-hydroxymethylidene]-1-[2-(dimethylamino)ethyl]pyrrolidine-2,3-dione

InChI

InChI=1S/C26H31BrN2O4/c1-5-6-14-33-21-11-10-19(15-17(21)2)24(30)22-23(18-8-7-9-20(27)16-18)29(13-12-28(3)4)26(32)25(22)31/h7-11,15-16,23,30H,5-6,12-14H2,1-4H3/b24-22+

InChI Key

KXKPFLVJYGCDGJ-ZNTNEXAZSA-N

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC(=CC=C3)Br)/O)C

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC(=CC=C3)Br)O)C

Origin of Product

United States

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